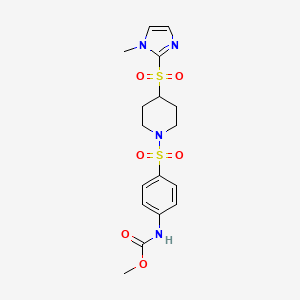

methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

This compound features a methyl carbamate group attached to a phenyl ring, which is further connected via dual sulfonyl bridges to a piperidine moiety and a 1-methyl-1H-imidazole heterocycle.

Propriétés

IUPAC Name |

methyl N-[4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S2/c1-20-12-9-18-16(20)28(23,24)14-7-10-21(11-8-14)29(25,26)15-5-3-13(4-6-15)19-17(22)27-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQMSKTTNVOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation to introduce the 1-methyl group.

Synthesis of the piperidine derivative: Piperidine can be sulfonylated using sulfonyl chloride in the presence of a base.

Coupling reactions: The imidazole and piperidine derivatives are coupled through sulfonyl linkages.

Carbamate formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The sulfonyl groups can be reduced to thiols.

Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Thiol derivatives.

Substitution: Various substituted carbamates.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that imidazole derivatives, including methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, exhibit significant anticancer activity. These compounds modulate the activity of key proteins involved in cancer progression, such as kinesin spindle protein (KSP), making them potential candidates for cancer therapeutics .

Neuropharmacology

The compound's piperidine and imidazole moieties suggest potential applications in neuropharmacology. Studies on related compounds have shown that they can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Pharmacological Research

Mechanism of Action Studies

Investigations into the mechanism of action of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate have revealed its ability to inhibit specific enzyme activities and receptor interactions. This makes it a valuable tool for elucidating biological pathways relevant to disease mechanisms .

Drug Development

The compound serves as a lead structure in drug development programs aimed at synthesizing more potent derivatives with improved pharmacokinetic profiles. Its sulfonamide group is particularly useful for modifying solubility and bioavailability properties of new drugs .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl and carbamate groups can form hydrogen bonds or electrostatic interactions with amino acid residues, modulating the activity of the target protein.

Comparaison Avec Des Composés Similaires

Research Implications

- Agrochemical Potential: The dual sulfonyl groups could enhance systemic mobility in plants, akin to sulfonylurea herbicides, but this remains speculative without empirical data.

- Pharmaceutical Relevance : The imidazole-piperidine scaffold resembles histamine receptor ligands, suggesting unexplored therapeutic applications .

Activité Biologique

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives, characterized by a piperidine ring and an imidazole moiety. Its molecular formula is C16H20N4O5S2, and it has a molecular weight of 396.48 g/mol. The structural features include:

- Piperidine ring : Known for its role in various pharmacological activities.

- Imidazole group : Associated with antifungal and antibacterial properties.

- Sulfonamide functionality : Implicated in enzyme inhibition and antimicrobial activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that related sulfonamide compounds can inhibit tumor cell growth by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) has shown significant effects on tumor cell proliferation and migration through the KEAP1-NRF2-GPX4 axis .

- Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and urease. Compounds with similar structures have displayed strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .

- Antimicrobial Activity : The imidazole and piperidine components may contribute to antibacterial properties, as seen in other related compounds that exhibit activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Studies

-

Anti-Tumor Activity :

- A study focusing on PMSA revealed that it significantly inhibited tumor cell proliferation and induced ferroptosis by decreasing the expression of SLC7A11/XCT and GPX4 proteins . This suggests that methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate could similarly affect tumor cells.

-

Enzyme Inhibition Studies :

- Research on synthesized sulfonamide derivatives indicated strong inhibitory effects against urease with IC50 values ranging from 1.13 to 6.28 µM . This highlights the potential for developing new urease inhibitors from compounds like methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate.

- Antibacterial Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential sulfonylation of piperidine and phenylcarbamate precursors. Key steps include:

- Sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine.

- Second Sulfonylation : Coupling the intermediate with 4-nitrophenylcarbamate using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

- Optimization : Adjust reaction temperature (e.g., 0°C to room temperature for exothermic steps) and stoichiometry (1:1.2 molar ratio for sulfonyl chloride) to minimize side products. Purity can be enhanced via recrystallization in ethanol/water (7:3 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Essential for verifying sulfonyl and carbamate linkages. Look for characteristic shifts: sulfonyl groups at δ 3.1–3.3 ppm (piperidine CH₂) and δ 7.8–8.1 ppm (aromatic protons) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and carbamate (C=O at 1680–1720 cm⁻¹) functionalities .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related sulfonyl-benzimidazoles .

Q. What chromatographic methods are validated for purity analysis of this compound?

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm .

- System Suitability : Ensure resolution (R > 2.0) between the compound and impurities using tetrabutylammonium hydroxide-based mobile phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different in vitro models for this compound?

- Assay Buffer Optimization : Use sodium 1-octanesulfonate buffer (pH 4.6) to stabilize sulfonyl groups during enzyme inhibition assays, as variations in pH and ionic strength can alter binding kinetics .

- Control for Off-Target Effects : Perform counter-screens against related enzymes (e.g., CYP isoforms) to rule out non-specific interactions. Reference compound PF-06683324 (a sulfonyl-containing kinase inhibitor) provides a benchmark for selectivity .

Q. What strategies are recommended for addressing poor solubility during in vitro bioactivity studies of sulfonyl-containing compounds like this one?

- Co-Solvent Systems : Use DMSO (≤1% v/v) combined with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without disrupting assay integrity .

- Micellar Chromatography : Employ sodium dodecyl sulfate (SDS) in mobile phases to mimic physiological solubilization conditions during HPLC-based activity profiling .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl group and active-site residues (e.g., hydrogen bonding with histidine or lysine).

- ADME Prediction : Tools like SwissADME can forecast bioavailability, leveraging the compound’s topological polar surface area (TPSA ~110 Ų) and logP (~2.5) .

Q. What synthetic modifications to the piperidine or imidazole moieties could enhance the compound’s pharmacokinetic profile without compromising activity?

- Piperidine Substituents : Introduce methyl groups at the 3-position to reduce metabolic oxidation (CYP3A4 susceptibility) while maintaining sulfonamide geometry .

- Imidazole Optimization : Replace 1-methyl with 1-ethyl to improve BBB penetration (predicted via Molinspiration) while retaining H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.